Ronacaleret
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Overview
Description
Ronacaleret is a calcium-sensing receptor antagonist that has been studied for its potential therapeutic effects, particularly in the treatment of osteoporosis. It works by stimulating the release of endogenous parathyroid hormone from the parathyroid glands, which can help increase bone mineral density .
Preparation Methods
Ronacaleret is synthesized through a series of chemical reactions involving various reagents and conditions. The specific synthetic routes and industrial production methods are proprietary and not publicly disclosed in detail. it is known that the compound is available in its hydrochloride form for research purposes .
Chemical Reactions Analysis
Ronacaleret undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ronacaleret has been extensively studied for its effects on bone mineral density and bone turnover markers in postmenopausal women. Research indicates that it can increase lumbar spine bone mineral density modestly, although its increases are significantly lower than those achieved with other treatments such as teriparatide or alendronate. Additionally, this compound has been explored for its impact on renal calcium excretion and serum calcium levels, showing potential in inducing a state comparable to mild hyperparathyroidism. Other studies have investigated its influence on fracture healing and its effects on bone mineral density post-treatment discontinuation.
Mechanism of Action
Ronacaleret works by antagonizing calcium-sensing receptors on the surface of the parathyroid gland. This antagonism triggers a transient release of the body’s own stores of parathyroid hormone, which can help rebuild bone mass lost as a result of osteoporosis and improve overall bone microarchitecture . The molecular targets involved include the extracellular calcium-sensing receptor and the pathways related to parathyroid hormone release .
Comparison with Similar Compounds
Ronacaleret is similar to other calcium-sensing receptor antagonists, such as JTT-305/MK-5442, ATF936, and ATX914. These compounds have been evaluated as orally active anabolic therapies for postmenopausal osteoporosis but have been abandoned due to lack of clinical efficacy .
Properties
Key on ui mechanism of action |
751689 is novel small molecules that work by antagonizing calcium-sensing receptors on the surface of the parathyroid gland, thereby triggering a transient release of the body's own stores of parathyroid hormone (PTH). This release of PTH may have the potential to rebuild the bone mass lost as a result of osteoporosis and improve overall bone microarchitecture in these patients. |
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CAS No. |
753449-67-1 |
Molecular Formula |
C25H31F2NO4 |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
3-[3-[3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]-4,5-difluorophenyl]propanoic acid |
InChI |
InChI=1S/C25H31F2NO4/c1-25(2,13-17-9-18-5-3-4-6-19(18)10-17)28-14-20(29)15-32-22-12-16(7-8-23(30)31)11-21(26)24(22)27/h3-6,11-12,17,20,28-29H,7-10,13-15H2,1-2H3,(H,30,31) |
InChI Key |
FQJISUPNMFRIFZ-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1CC2=CC=CC=C2C1)NCC(COC3=C(C(=CC(=C3)CCC(=O)O)F)F)O |
Isomeric SMILES |
CC(C)(CC1CC2=CC=CC=C2C1)NC[C@H](COC3=C(C(=CC(=C3)CCC(=O)O)F)F)O |
Canonical SMILES |
CC(C)(CC1CC2=CC=CC=C2C1)NCC(COC3=C(C(=CC(=C3)CCC(=O)O)F)F)O |
Key on ui other cas no. |
753449-67-1 |
Synonyms |
ronacaleret |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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